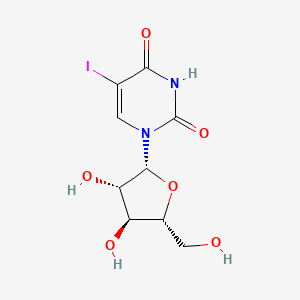

1-Beta-D-arabinofuranosyl-5-iodouracil

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-MNCSTQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3052-06-0 | |

| Record name | Uracil, 1-beta-D-arabinofuranosyl-5-iodo- (VAN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003052060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Double-Edged Sword: The Antiviral Mechanism and Mitochondrial Toxicity of 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU), also known as Fialuridine, is a pyrimidine nucleoside analog that demonstrated potent antiviral activity against the hepatitis B virus (HBV). Its clinical development was halted due to severe, unforeseen mitochondrial toxicity in patients, leading to liver failure and death in some cases. This technical guide provides an in-depth exploration of the dual mechanism of FIAU, detailing its pathway to inhibiting viral replication and the concurrent cascade of events that result in catastrophic mitochondrial dysfunction. We will dissect the key molecular interactions, present quantitative data from seminal studies, outline experimental protocols, and provide visual representations of the underlying pathways to offer a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Fialuridine (FIAU) is a thymidine analog that showed great promise in early clinical trials for the treatment of chronic hepatitis B infection due to its ability to strongly and consistently inhibit HBV replication.[1] The initial enthusiasm was tragically cut short when patients in a 1993 clinical trial developed severe liver failure and lactic acidosis, with some fatalities.[2] This devastating outcome highlighted a critical gap in preclinical toxicology and underscored the importance of understanding the intricate mechanisms of drug action, particularly for nucleoside analogs. This guide will delve into the scientific investigations that have since elucidated the complex pharmacology of FIAU, from its selective antiviral effects to its profound and tissue-specific toxicity.

Antiviral Mechanism of Action

The antiviral activity of FIAU against HBV is a multi-step process that relies on the cellular and viral enzymatic machinery. As a nucleoside analog, FIAU must be anabolized to its active triphosphate form to exert its inhibitory effect on the viral polymerase.

Cellular Uptake and Phosphorylation

FIAU enters the host cell, likely through nucleoside transporters. Once inside, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to form FIAU-monophosphate (FIAU-MP), FIAU-diphosphate (FIAU-DP), and finally the active metabolite, FIAU-triphosphate (FIAU-TP). This phosphorylation is a critical determinant of its antiviral potency and is cell-type dependent.[3]

Caption: Cellular uptake and phosphorylation of FIAU.

Inhibition of Viral DNA Polymerase and Chain Termination

The active FIAU-TP acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. While some studies suggest that FIAU-TP can be incorporated into the viral DNA, its primary mechanism is believed to be the inhibition of the polymerase, leading to a halt in viral replication.[1]

Caption: Competitive inhibition of HBV DNA polymerase by FIAU-TP.

Quantitative Analysis of Antiviral Activity

The in vitro antiviral potency of FIAU has been quantified in various studies. The following table summarizes key data from a study using a human hepatoblastoma cell line stably transfected with the HBV genome.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (HBV DNA replication) | 0.90 µM | Human Hepatoblastoma (transfected with HBV) | PCR of extracellular Dane particle DNA | [3] |

| TC50 (Cytotoxicity) | 344.3 µM | Human Hepatoblastoma (transfected with HBV) | MTT assay | [3] |

| Selectivity Index (TC50/IC50) | 382.6 | - | - | [3] |

| IC50 (Duck HBV in human hepatoma cells) | 0.075 µM | Human Hepatoma | Intracellular viral DNA replicative intermediates | [3] |

| IC50 (Duck HBV in chicken liver cells) | 156 µM | Chicken Liver | Intracellular viral DNA replicative intermediates | [3] |

The Mechanism of Mitochondrial Toxicity

The tragic clinical outcomes with FIAU were a direct result of its unforeseen and profound toxicity to mitochondria. This toxicity is also a multi-step process, mirroring its antiviral action but occurring within the mitochondrion and involving a different polymerase.

Mitochondrial Uptake and Phosphorylation

A critical factor in FIAU's toxicity is its ability to be transported into the mitochondria and subsequently phosphorylated. It is hypothesized that the equilibrative nucleoside transporter 1 (ENT1), present in human mitochondrial membranes but not in those of rodents, facilitates this uptake, which could explain the lack of toxicity in preclinical animal models.[4] Once inside the mitochondrial matrix, FIAU is phosphorylated to FIAU-TP by mitochondrial kinases.[5]

Inhibition of DNA Polymerase Gamma and Incorporation into mtDNA

The primary target of FIAU-TP within the mitochondria is DNA polymerase gamma (pol γ), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).[6][7] FIAU-TP acts as a competitive inhibitor of pol γ with respect to dTTP.[6] Furthermore, FIAU is incorporated into mtDNA.[6][8] The incorporation of multiple adjacent FIAU molecules can dramatically impair DNA chain elongation.[6] This inhibition of mtDNA replication and the incorporation of the analog leads to a depletion of mtDNA and disrupts the synthesis of essential mitochondrial proteins encoded by mtDNA, most of which are components of the electron transport chain.[6][9]

Caption: Mechanism of FIAU-induced mitochondrial toxicity.

Consequences of Mitochondrial Dysfunction

The impairment of the electron transport chain due to mtDNA depletion has catastrophic cellular consequences. It leads to a decrease in oxidative phosphorylation and ATP production, forcing cells to rely on anaerobic glycolysis. This metabolic shift results in the overproduction of lactic acid, leading to severe lactic acidosis.[1][2] The accumulation of fat within liver cells (microvesicular steatosis) is another hallmark of this mitochondrial toxicity, ultimately culminating in hepatic failure.[1]

Quantitative Analysis of Mitochondrial Toxicity

The inhibitory effects of FIAU and its metabolites on mitochondrial DNA polymerase gamma have been quantified, demonstrating their potent interaction with this critical enzyme.

| Compound | Inhibition Constant (Ki) vs. dTMP incorporation | Enzyme | Reference |

| FIAUTP | 0.015 µM | DNA Polymerase Gamma | [6] |

| FMAUTP | 0.03 µM | DNA Polymerase Gamma | [6] |

| FAUTP | 1.0 µM | DNA Polymerase Gamma | [6] |

FMAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil) and FAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil) are metabolites of FIAU.

Experimental Protocols

The understanding of FIAU's mechanism of action is built upon a foundation of rigorous in vitro and in vivo experimentation. Below are summarized methodologies for key experiments.

In Vitro Anti-HBV Activity Assay

-

Cell Line: A human hepatoblastoma cell line (e.g., HepG2) is stably transfected with a head-to-tail dimer of the Hepatitis B virus (HBV) genome. This creates a cell line that constitutively produces HBV virions.[3]

-

Treatment: The cells are incubated with varying concentrations of FIAU for a specified period (e.g., 10 days).[3]

-

Analysis of Viral Replication: Extracellular medium is collected, and the concentration of Dane particle (infectious HBV) DNA is quantified using Polymerase Chain Reaction (PCR). The 50% inhibitory concentration (IC50) is then calculated.[3]

-

Cytotoxicity Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (TC50) is determined.[3]

Caption: Workflow for in vitro anti-HBV and cytotoxicity assays.

DNA Polymerase Gamma Inhibition Assay

-

Enzyme and Substrates: Purified DNA polymerase gamma is used in a reaction mixture containing a template-primer, radiolabeled dNTPs (including [³H]dTTP), and other necessary components for DNA synthesis.

-

Inhibition: Varying concentrations of FIAU-TP are added to the reaction mixture to compete with dTTP.

-

Analysis: The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by scintillation counting. The inhibition constant (Ki) is determined by analyzing the reaction kinetics at different substrate and inhibitor concentrations.[6]

Conclusion

The story of fialuridine is a cautionary tale in drug development, but also a powerful lesson in molecular pharmacology. Its potent and selective inhibition of the HBV polymerase demonstrates the potential of nucleoside analogs as antiviral agents. However, its devastating mitochondrial toxicity, mediated by the inhibition of DNA polymerase gamma, highlights the critical need for thorough preclinical evaluation of off-target effects, especially for drugs of this class. A comprehensive understanding of the dual mechanisms of FIAU, as detailed in this guide, is essential for designing safer and more effective antiviral therapies in the future. It emphasizes the importance of considering species-specific differences in drug metabolism and transport, and the necessity of developing predictive models for mitochondrial toxicity early in the drug discovery pipeline.

References

- 1. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fialuridine - Wikipedia [en.wikipedia.org]

- 3. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 5. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Beta-D-arabinofuranosyl-5-iodouracil: Discovery, Synthesis, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Beta-D-arabinofuranosyl-5-iodouracil (Ara-IU) is a synthetic pyrimidine nucleoside analog that has demonstrated notable antiviral activity, particularly against herpesviruses. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of Ara-IU. Detailed experimental protocols for its synthesis via direct iodination of its precursor are outlined. The document summarizes key quantitative data on its antiviral efficacy and cytotoxicity in structured tables for comparative analysis. Furthermore, the guide visualizes the metabolic activation and inhibitory action of Ara-IU on viral DNA replication through detailed signaling pathway and workflow diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry and antiviral drug development.

Introduction

The quest for effective antiviral agents has led to the exploration of a vast array of nucleoside analogs. These molecules, structurally similar to natural nucleosides, can interfere with viral replication processes, offering a potent therapeutic strategy. Among these, arabinofuranosyl nucleosides, characterized by the presence of an arabinose sugar moiety instead of ribose or deoxyribose, have emerged as a significant class of antiviral compounds. This compound (Ara-IU) is a prominent member of this class, exhibiting inhibitory activity against various DNA viruses, most notably Herpes Simplex Virus (HSV). This document serves as a technical guide to the discovery, synthesis, and biological evaluation of Ara-IU.

Discovery and Background

The discovery of Ara-IU is rooted in the broader investigation of 5-substituted arabinofuranosyluracil derivatives as potential antiviral agents. Early studies on related compounds like 5-iodo-2'-deoxyuridine (Idoxuridine) established the potential of halogenated pyrimidine nucleosides in antiviral therapy. Subsequent research focused on modifying the sugar moiety, leading to the synthesis and evaluation of arabinose-containing analogs. It was observed that 1-β-D-arabinofuranosyl-5-iodocytosine (Ara-IC) and its uracil counterpart, Ara-IU, were active against herpesviruses, including strains resistant to Idoxuridine. This highlighted the therapeutic potential of Ara-IU and spurred further investigation into its synthesis and mechanism of action.

Chemical Synthesis

The synthesis of this compound is typically achieved through the direct iodination of its precursor, 1-β-D-arabinofuranosyluracil (Ara-U). Several methods for the halogenation of pyrimidine nucleosides have been developed, with one effective approach utilizing iodine in the presence of an oxidizing agent or a Lewis acid. A commonly employed method involves the use of iodine monochloride (ICl) in a suitable solvent.

General Experimental Protocol for Iodination

The following protocol describes a general method for the synthesis of Ara-IU from Ara-U.

Materials:

-

1-β-D-arabinofuranosyluracil (Ara-U)

-

Iodine monochloride (ICl) solution (1.0 M in dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-β-D-arabinofuranosyluracil (1 equivalent) in anhydrous dichloromethane and a small amount of anhydrous pyridine.

-

Iodination: Cool the solution to 0°C in an ice bath. To this stirring solution, add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 equivalents) dropwise over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to yield this compound as a solid.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits its antiviral effects primarily against DNA viruses, with notable activity against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV).

Mechanism of Action

The antiviral mechanism of Ara-IU is contingent upon its intracellular phosphorylation to the active triphosphate form, Ara-IUTP. This process is initiated by viral and cellular kinases.

-

Cellular Uptake: Ara-IU enters the host cell.

-

Phosphorylation: Inside the cell, Ara-IU is first phosphorylated to its monophosphate (Ara-IUMP) by virus-encoded thymidine kinase (TK) in infected cells, and to a lesser extent by cellular kinases in uninfected cells. Subsequent phosphorylations by cellular kinases convert Ara-IUMP to the diphosphate (Ara-IUDP) and finally to the active triphosphate (Ara-IUTP).

-

Inhibition of Viral DNA Polymerase: Ara-IUTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[1] The incorporation of Ara-IUMP into the growing viral DNA chain can lead to chain termination or result in a dysfunctional viral genome.

Signaling Pathway Diagram

Caption: The metabolic activation and inhibitory pathway of Ara-IU in a virus-infected host cell.

Quantitative Data

The antiviral activity of nucleoside analogs is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.

While specific IC50 and CC50 values for this compound are not extensively reported in readily available literature, data for closely related compounds provide a comparative context for its potential efficacy.

Table 1: Antiviral Activity of Related Arabinofuranosyl Nucleosides against Herpes Simplex Virus Type 1 (HSV-1)

| Compound | IC50 (µg/mL) | Cell Line | Reference |

| Arabinosylthymine | 0.2 | Human Embryonic Lung | [2] |

| 5-Ethyl-araU | 0.7 | Human Embryonic Lung | [2] |

| 5-Propyl-araU | 2.5 | Human Embryonic Lung | [2] |

| 9-β-d-arabinofuranosyladenine | 2.0 | Human Embryonic Lung | [2] |

| 5-Iododeoxyuridine (IUdR) | 0.5 | Human Embryonic Lung | [2] |

Table 2: Inhibition Constants (Ki) of Arabinofuranosyluracil Triphosphates against Herpesvirus-induced DNA Polymerases [1]

| Compound | Virus | Ki (µM) |

| AraUTP | HCMV | 2.4 |

| AraTTP | HCMV | 1.0 |

| BVAUTP | HCMV | 0.8 |

Note: HCMV refers to Human Cytomegalovirus. AraUTP is the triphosphate of arabinofuranosyluracil, AraTTP is the triphosphate of arabinofuranosylthymine, and BVAUTP is the triphosphate of (E)-5-(2-bromovinyl)arabinofuranosyluracil.

Conclusion

This compound represents a significant scaffold in the development of antiviral nucleoside analogs. Its synthesis via direct iodination of arabinofuranosyluracil is a feasible approach for laboratory-scale production. The mechanism of action, involving phosphorylation and subsequent inhibition of viral DNA polymerase, is a well-established paradigm for this class of compounds. While more extensive quantitative data on the antiviral activity and cytotoxicity of Ara-IU are needed for a complete assessment, the available information on related compounds underscores its potential as a therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and its derivatives. Further studies to determine its precise in vitro and in vivo efficacy and safety profile are warranted.

References

The Development of 1-Beta-D-arabinofuranosyl-5-iodouracil (Fialuridine): A Case Study in Unforeseen Mitochondrial Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Beta-D-arabinofuranosyl-5-iodouracil, commonly known as Fialuridine (FIAU), is a nucleoside analogue that was once a promising candidate for the treatment of chronic hepatitis B virus (HBV) infection. Its development, however, was tragically halted in 1993 during a Phase II clinical trial due to severe and unanticipated hepatotoxicity, leading to the deaths of five of the fifteen participants and requiring two others to undergo liver transplantation.[1][2][3] This catastrophic event served as a stark reminder of the limitations of preclinical animal models in predicting human-specific toxicity and spurred significant research into the mechanisms of drug-induced mitochondrial injury. This technical guide provides a comprehensive overview of the history of FIAU's development, its mechanism of action and toxicity, and a summary of the key preclinical and clinical findings.

Early Development and Synthesis

Fialuridine's parent compound, fiacitabine (FIAC), was first synthesized in the 1970s by Fox and his colleagues at the Memorial Sloan-Kettering Cancer Center.[4] FIAC, a pyrimidine nucleoside analog, demonstrated high activity in vitro against several human herpes viruses and was later found to inhibit the DNA polymerases of human and woodchuck hepatitis viruses in its triphosphate form.[4] FIAU is a metabolite of FIAC.[4]

Mechanism of Action and Unforeseen Toxicity

FIAU, as a thymidine analog, was designed to inhibit viral DNA replication.[6] Its triphosphate form, FIAU-TP, was expected to be incorporated into the replicating viral DNA, leading to chain termination and inhibition of viral proliferation. Indeed, early clinical studies showed a significant reduction in HBV DNA levels in patients treated with FIAU.[4]

The tragic toxicity of FIAU stemmed from its unforeseen interaction with human mitochondria. The proposed mechanism of toxicity involves a cascade of events initiated by the transport of FIAU into the mitochondria and its subsequent phosphorylation.

Signaling Pathway of Fialuridine-Induced Mitochondrial Toxicity

The following diagram illustrates the proposed signaling pathway leading to mitochondrial dysfunction and hepatotoxicity.

Caption: Proposed signaling pathway of Fialuridine-induced mitochondrial toxicity in hepatocytes.

A critical factor in FIAU's human-specific toxicity is the presence of the human equilibrative nucleoside transporter 1 (hENT1) on the mitochondrial membrane, which is not the case in preclinical animal models like rodents.[7] This transporter facilitates the entry of FIAU into the mitochondria. Once inside, FIAU is phosphorylated to its active triphosphate form (FIAU-TP) by the mitochondrial enzyme thymidine kinase 2 (TK2).[6] FIAU-TP then acts as a substrate for the mitochondrial DNA polymerase γ (Pol-γ), leading to its incorporation into mitochondrial DNA (mtDNA).[6] This incorporation inhibits mtDNA replication, leading to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, electron transport chain dysfunction, decreased ATP production, and increased reactive oxygen species (ROS) production.[6][7] Ultimately, this cascade of events results in mitochondrial swelling, cellular damage, and apoptosis of hepatocytes, culminating in liver failure.[7]

Preclinical Studies

Extensive preclinical toxicology studies were conducted on FIAU and its parent compound, FIAC, in various animal species, including mice, rats, dogs, and primates.[8] These studies, however, failed to predict the severe hepatotoxicity observed in humans.[1][8]

Summary of Preclinical Toxicology Findings

| Species | Compound | Route of Administration | Dosage | Duration | Key Findings |

| Mice | FIAC | Intraperitoneal | 500 or 1,000 mg/kg/day | 5 days | Decreased body weight gain at 500 mg/kg/day; 50% mortality at 1,000 mg/kg/day.[4] |

| Rats | FIAC | Intraperitoneal | Not specified | 5 days | Similar results to mice; cardiotoxicity observed at 1,000 mg/kg/day.[4] |

| Dogs | FIAC | Intravenous | 24, 48 mg/kg/day | 10 days | Decreased food intake, weight loss, intestinal changes, and hematopoietic depression at 48 mg/kg/day.[4] |

| Rats | FIAU | Oral | >3,000 mg/kg | Single dose | No significant toxicity observed.[4] |

| Monkeys (Cynomolgus) | FIAU | Oral | 50, 250, or 500 mg/kg | Single dose | Slight to mild elevations in alanine aminotransferase (ALT) at 50 and 250 mg/kg.[4] |

| Mice | FIAU | Oral | 10, 50, or 250 mg/kg/day | 90 days | No adverse effects at 10 or 50 mg/kg/day; renal toxicity and testicular lesions at 250 mg/kg/day.[4] |

| Rats | FIAU | Intravenous | 10, 25, 50, 250, or 500 mg/kg/day | 1 month | Lower body weight gain at 250 and 500 mg/kg/day; 5/30 deaths at 500 mg/kg/day.[4] |

| Dogs | FIAU | Oral or Intravenous | 5-25 mg/kg | 10 days | Lethal dose estimated at 14 mg/kg/day; hematopoietic depression, intestinal damage, decreased spermatogenesis.[4] |

| Monkeys (Cynomolgus) | FIAU | Intravenous | 25, 75, or 150 mg/kg/day | 1 month | 5/6 deaths at 150 mg/kg/day; 1/6 death at 75 mg/kg/day; body weight loss at all doses.[4] |

Note: This table summarizes available data. Detailed original experimental protocols for these preclinical studies are not publicly accessible.

The lack of predictive value of these animal studies is largely attributed to species-specific differences in mitochondrial biology, particularly the absence of hENT1 on the mitochondrial membrane of these animals.[7]

The 1993 Phase II Clinical Trial (NIH Protocol 93-DK-0031)

In 1993, a Phase II clinical trial was initiated to evaluate the long-term efficacy and safety of FIAU in patients with chronic HBV infection.[1][2] The study was designed as an open-label trial with patients receiving either 0.1 mg/kg/day or 0.25 mg/kg/day of FIAU orally for 24 weeks.[2]

Key Aspects of the 1993 Clinical Trial

| Parameter | Description |

| Protocol | NIH Protocol 93-DK-0031[2] |

| Phase | II |

| Objective | To evaluate the long-term efficacy and safety of FIAU in patients with chronic HBV infection. |

| Design | Open-label, randomized. |

| Patient Population | 15 patients with chronic hepatitis B. |

| Dosage Regimen | 0.1 mg/kg/day or 0.25 mg/kg/day, administered orally. |

| Planned Duration | 24 weeks. |

Note: The full, detailed protocol for this clinical trial is not publicly available.

Tragic Outcome and Clinical Manifestations

While initial results showed a promising decrease in HBV DNA levels, severe adverse events began to emerge after approximately 9 to 13 weeks of treatment.[2][4] Seven of the fifteen patients developed a severe toxic syndrome characterized by:

-

Hepatic failure: Jaundice, coagulopathy, and encephalopathy.

-

Lactic acidosis: A buildup of lactic acid in the blood, indicative of mitochondrial dysfunction.

-

Pancreatitis: Inflammation of the pancreas.

-

Peripheral neuropathy: Nerve damage causing weakness, numbness, and pain.

-

Myopathy: Muscle disease.

Ultimately, the trial was terminated, but for seven of the patients, the toxicity was irreversible, leading to five deaths and two emergency liver transplants.[1][2]

Post-Trial Investigations and Lessons Learned

The Fialuridine disaster prompted intensive investigations by the National Institutes of Health (NIH) and the Food and Drug Administration (FDA) to understand the cause of the toxicity and to prevent similar tragedies in the future. This event highlighted several critical points for drug development:

-

Limitations of Preclinical Models: The FIAU case tragically demonstrated that preclinical animal toxicology studies may not always predict severe, human-specific adverse drug reactions.

-

Importance of Mitochondrial Toxicity Screening: The incident underscored the need for robust in vitro and in vivo models to assess the potential for drug-induced mitochondrial toxicity early in the drug development process.

-

Long-Term Toxicity: FIAU's toxicity manifested after prolonged exposure, emphasizing the importance of long-term preclinical studies and careful monitoring in clinical trials of drugs intended for chronic use.

-

Species-Specific Differences: The role of hENT1 in FIAU's mitochondrial uptake highlighted the critical importance of considering species-specific differences in drug transporters and metabolic enzymes.

Subsequent research has led to the development of more predictive in vitro models, such as 3D spheroid cultures of primary human hepatocytes, and in vivo models, like chimeric mice with humanized livers, which have shown the ability to replicate FIAU-induced hepatotoxicity.[7][8]

Generalized Experimental Workflow for Investigating Drug-Induced Mitochondrial Toxicity

The following diagram outlines a general workflow for assessing the potential of a drug candidate to cause mitochondrial toxicity, incorporating lessons learned from the Fialuridine case.

Caption: A generalized workflow for the preclinical and clinical assessment of drug-induced mitochondrial toxicity.

Conclusion

The history of this compound (Fialuridine) is a sobering and instructive chapter in the annals of drug development. While its initial promise as an antiviral agent was significant, the unforeseen and devastating mitochondrial toxicity that emerged in human trials underscored the complexities and potential pitfalls of pharmaceutical research. The lessons learned from the FIAU tragedy have had a lasting impact, leading to a greater understanding of drug-induced mitochondrial injury and driving the development of more sophisticated and predictive preclinical safety assessment tools. For researchers, scientists, and drug development professionals, the story of Fialuridine remains a critical case study, emphasizing the paramount importance of vigilance, rigorous scientific inquiry, and a deep understanding of molecular mechanisms in the pursuit of safe and effective therapies.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fialuridine - Wikipedia [en.wikipedia.org]

- 4. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

The Double-Edged Sword: 1-Beta-D-arabinofuranosyl-5-iodouracil (Fialuridine) in the Inhibition of Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Beta-D-arabinofuranosyl-5-iodouracil, commonly known as Fialuridine (FIAU), is a synthetic pyrimidine nucleoside analog that has demonstrated potent antiviral activity against a range of DNA viruses. This technical guide provides a comprehensive overview of the core mechanisms by which FIAU inhibits viral replication, delving into its molecular interactions, target specificity, and the metabolic pathways essential for its activation. We will explore the significant antiviral efficacy of FIAU against viruses such as Hepatitis B Virus (HBV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV). Furthermore, this document will address the critical aspect of FIAU-induced toxicity, a factor that ultimately halted its clinical development. Detailed experimental protocols for key assays used to evaluate its antiviral properties are provided, alongside a quantitative summary of its activity. Visual diagrams generated using Graphviz are included to elucidate the intricate signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of virology, pharmacology, and drug development, offering insights into the potent antiviral potential and the cautionary tale of FIAU.

Introduction

The quest for effective antiviral therapeutics has led to the exploration of numerous nucleoside analogs, compounds that mimic natural nucleosides and interfere with viral replication. Among these, this compound (FIAU) emerged as a promising candidate with potent in vitro activity against several DNA viruses.[1] FIAU is a synthetic thymidine analog, and its antiviral properties were particularly notable against Hepatitis B Virus (HBV), a major cause of chronic liver disease and hepatocellular carcinoma worldwide.[2] Early clinical trials showcased its remarkable ability to suppress HBV DNA levels in patients with chronic hepatitis B.[3][4] However, the promising antiviral efficacy of FIAU was tragically overshadowed by severe and unforeseen mitochondrial toxicity, leading to liver failure and fatalities in a 1993 clinical trial.[5][6] This event served as a critical lesson in drug development, highlighting the importance of thorough preclinical toxicity studies, particularly for nucleoside analogs.

This technical guide aims to provide a detailed examination of FIAU's role in inhibiting viral replication, from its mechanism of action to the experimental methodologies used to characterize its effects.

Mechanism of Action: A Tale of Two Polymerases

The antiviral activity of FIAU is contingent upon its intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAUTP).[3] This metabolic activation is a critical step that allows FIAUTP to act as a competitive inhibitor and a substrate for viral DNA polymerases.

Anabolic Activation of FIAU

The activation of FIAU to its triphosphate metabolite is a multi-step process initiated by cellular or viral kinases. The initial phosphorylation to FIAU-monophosphate (FIAUMP) is a rate-limiting step and can be catalyzed by viral thymidine kinase (TK) in herpesvirus-infected cells, contributing to its selective activity against these viruses.[7] Cellular kinases then further phosphorylate FIAUMP to FIAU-diphosphate (FIAUDP) and subsequently to the active FIAU-triphosphate (FIAUTP).

Inhibition of Viral DNA Polymerase

The active metabolite, FIAUTP, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.[8] By binding to the active site of the viral polymerase, FIAUTP effectively blocks the incorporation of dTTP into the elongating viral DNA chain. Furthermore, FIAUTP can be incorporated into the nascent viral DNA, leading to chain termination and halting viral replication.[9] This dual mechanism of competitive inhibition and chain termination contributes to the potent antiviral effect of FIAU.

The Dark Side: Mitochondrial Toxicity

The downfall of FIAU lies in its detrimental interaction with a crucial host cell enzyme: mitochondrial DNA polymerase gamma (pol γ).[8] Pol γ is solely responsible for the replication of mitochondrial DNA (mtDNA), which encodes essential components of the electron transport chain. FIAUTP is a potent inhibitor of human pol γ, with a low Ki value, indicating a high affinity for the enzyme.[8] Incorporation of FIAUMP into mtDNA by pol γ leads to impaired mtDNA synthesis and mitochondrial dysfunction.[5] This disruption of mitochondrial function results in cellular energy depletion, lactic acidosis, and ultimately, the severe liver and pancreatic toxicity observed in clinical trials.[6]

Quantitative Antiviral Activity

The antiviral potency of FIAU has been quantified against various DNA viruses using in vitro assays. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and the inhibition constant (Ki).

Table 1: In Vitro Antiviral Activity of Fialuridine (FIAU)

| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Hepatitis B Virus (HBV) | Human Hepatoma Cells | DNA Replication | 0.075 (IC50) | |

| Herpes Simplex Virus-1 (HSV-1) | - | DNA Polymerase | 0.14 (Ki) | |

| Herpes Simplex Virus-2 (HSV-2) | - | DNA Polymerase | 0.95 (Ki) | |

| Varicella-Zoster Virus (VZV) | - | - | Potent Inhibition | [1] |

| Cytomegalovirus (CMV) | - | - | Active | [1] |

| Vaccinia Virus | HFF Cells | - | 1.5 (EC50) | |

| Cowpox Virus | HFF Cells | - | 0.2 (EC50) |

Table 2: Inhibition of DNA Polymerases by Fialuridine Triphosphate (FIAUTP)

| Polymerase | Source | Ki (µM) | Reference |

| Human DNA Polymerase γ | Mammalian | 0.04 | [8] |

| Herpes Simplex Virus-1 DNA Polymerase | Viral | 0.14 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and mechanism of action of FIAU.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Objective: To determine the EC50 of FIAU against a specific virus.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

Fialuridine (FIAU) stock solution

-

Overlay medium (e.g., growth medium with 0.5% methylcellulose)

-

Staining solution (e.g., crystal violet in methanol/water)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of FIAU in growth medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of FIAU to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Aspirate the overlay medium, fix the cells (e.g., with methanol), and stain the cell monolayer with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each FIAU concentration compared to the virus control. The EC50 is the concentration of FIAU that reduces the number of plaques by 50%.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of FIAUTP to inhibit the activity of a purified viral DNA polymerase.

Objective: To determine the Ki of FIAUTP for a specific viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase

-

FIAU-triphosphate (FIAUTP)

-

Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

Activated DNA template-primer (e.g., activated calf thymus DNA)

-

Reaction buffer (containing MgCl₂, Tris-HCl, etc.)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dGTP, and varying concentrations of both unlabeled dTTP and FIAUTP.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each reaction mixture.

-

Radiolabeling: Include a constant amount of [³H]dTTP in each reaction to measure the incorporation of thymidine.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reactions by adding cold TCA to precipitate the DNA.

-

DNA Collection: Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter to quantify the amount of [³H]dTTP incorporated into the DNA.

-

Data Analysis: Plot the data using a Dixon or Lineweaver-Burk plot to determine the type of inhibition and calculate the Ki value for FIAUTP.

Mitochondrial DNA Polymerase Gamma (Pol γ) Inhibition Assay

This assay is crucial for assessing the potential mitochondrial toxicity of a nucleoside analog.

Objective: To determine the Ki of FIAUTP for human mitochondrial DNA polymerase gamma.

Materials:

-

Purified human mitochondrial DNA polymerase gamma

-

FIAU-triphosphate (FIAUTP)

-

Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

A suitable DNA template-primer

-

Reaction buffer specific for pol γ

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure: The procedure is analogous to the viral DNA polymerase inhibition assay described in section 4.2, with the key difference being the use of purified human mitochondrial DNA polymerase gamma and a reaction buffer optimized for its activity. The data analysis to determine the Ki value is also the same.[8]

Conclusion

This compound (FIAU) stands as a powerful example of the potential and the peril in antiviral drug development. Its potent inhibition of viral DNA polymerases, particularly that of Hepatitis B Virus, offered significant hope for treating chronic viral infections. The mechanism of action, involving intracellular phosphorylation to an active triphosphate form that competitively inhibits and terminates the nascent viral DNA chain, is a classic and effective antiviral strategy.

However, the tragic clinical outcome of FIAU due to its severe mitochondrial toxicity underscores the critical importance of evaluating off-target effects, especially on essential cellular machinery. The high affinity of FIAUTP for mitochondrial DNA polymerase gamma, leading to mtDNA depletion and cellular dysfunction, serves as a stark reminder that even subtle differences in the structure of nucleoside analogs can have profound and devastating biological consequences.

The in-depth technical understanding of FIAU's dual role as a potent antiviral and a mitochondrial toxin provides invaluable lessons for the design and preclinical evaluation of future nucleoside analog-based therapies. The experimental protocols detailed in this guide represent the fundamental tools required to dissect the intricate interactions between antiviral compounds, viral targets, and host cell components, ultimately paving the way for the development of safer and more effective antiviral drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nationalacademies.org [nationalacademies.org]

- 4. Stimulation of DNA polymerase gamma by a mitochondrial single-strand DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sensitive assay for mitochondrial DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introduction - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. asm.org [asm.org]

1-Beta-D-arabinofuranosyl-5-iodouracil (FIAC/FIAU): A Technical Overview of a Potent Nucleoside Analog with a Complex History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-beta-D-arabinofuranosyl-5-iodouracil, also known as Fialuridine (FIAU), and its parent compound fiacitabine (FIAC), are synthetic pyrimidine nucleoside analogs. Initially developed with significant promise as antiviral agents, particularly against herpesviruses and the hepatitis B virus (HBV), their trajectory in clinical research was dramatically altered by unforeseen and severe toxicity. Consequently, dedicated research into their antitumor properties has been limited. This technical guide provides a comprehensive overview of the known biological activities of FIAC and its derivatives, focusing on the established mechanisms of action that would underpin any potential antitumor effects. It also details the critical toxicity findings and outlines the standard methodologies for evaluating the cytotoxicity of such compounds.

Introduction: From Antiviral Promise to Clinical Setback

FIAC (2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyl-5-iodocytosine) is rapidly metabolized in the body to FIAU (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil).[1][2] These compounds were synthesized in the 1970s and demonstrated high in vitro activity against several human herpesviruses.[3] Subsequent studies revealed their potent inhibition of hepadnavirus DNA polymerases, positioning them as promising candidates for the treatment of chronic hepatitis B.[3]

However, a 1993 clinical trial of FIAU for the treatment of HBV resulted in severe and unexpected hepatotoxicity, leading to liver failure in seven of the fifteen participants, with five of those cases being fatal.[2][4] This tragic outcome led to the immediate cessation of its development and has since served as a critical case study in drug-induced mitochondrial toxicity. As a result, the exploration of FIAC/FIAU for other therapeutic applications, including as an antitumor agent, has not been a significant focus of research.

Mechanism of Action: A Double-Edged Sword

The biological activity of FIAC and its derivatives stems from their structural similarity to natural nucleosides, allowing them to be processed by cellular and viral enzymes.

Intracellular Activation

As with many nucleoside analogs, FIAC and FIAU must be phosphorylated intracellularly to their active triphosphate forms. This process is initiated by cellular kinases, such as thymidine kinase. The resulting triphosphate analog can then act as a substrate for DNA polymerases.

Inhibition of DNA Synthesis

The active triphosphate form of FIAU competes with natural deoxynucleotides for incorporation into newly synthesized DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or the creation of dysfunctional DNA, ultimately inhibiting DNA replication. This non-selective inhibition of DNA synthesis is the basis for both the antiviral and any potential cytotoxic (antitumor) effects. While highly effective against viral polymerases, the compound also unfortunately serves as a substrate for human mitochondrial DNA polymerase gamma.

Toxicity Profile: The Critical Hurdle

The clinical development of FIAU was halted due to severe toxicity that was not predicted by preclinical animal studies.[2][4]

Mitochondrial Toxicity

The primary mechanism of FIAU's toxicity is the inhibition of mitochondrial DNA polymerase gamma.[2] This leads to the depletion of mitochondrial DNA (mtDNA), impaired synthesis of essential mitochondrial proteins, and subsequent mitochondrial dysfunction. The clinical manifestations of this include:

-

Lactic acidosis

-

Micro- and macrovesicular steatosis (fatty liver)

-

Acute liver failure[4]

Hematopoietic Suppression

Early clinical trials with FIAC noted mild hematopoietic depression, including decreases in white blood cell and platelet counts, as a side effect.[3]

Quantitative Data on Cytotoxicity

Due to the focus on antiviral applications and the subsequent toxicity concerns, there is a scarcity of published data on the antitumor activity of FIAC and its derivatives against a broad panel of cancer cell lines. The available cytotoxicity data is primarily in the context of toxicology studies.

| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Study Context |

| FIAU | HepaRG | Cellular ATP | 2 weeks | 16.8 ± 2.3 (glucose medium) | Mitochondrial Toxicity |

| FIAU | HepaRG | Cellular ATP | 2 weeks | 7.3 ± 3.8 (galactose medium) | Mitochondrial Toxicity |

Data from a study investigating mitochondrial dysfunction. The lower IC50 in galactose medium, which forces reliance on mitochondrial respiration, is indicative of mitochondrial toxicity.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of the antitumor properties of a compound like this compound would involve standard in vitro assays to determine its effect on cancer cell viability, proliferation, and mechanism of cell death.

Cell Viability and Proliferation Assays (e.g., MTT/XTT Assay)

These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (and appropriate controls) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT, XTT) to each well and incubate to allow for its reduction by metabolically active cells into a colored formazan product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the colored product using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.

Protocol Outline:

-

Cell Treatment: Treat cells in culture with the test compound at various concentrations.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Stain the cells with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Perspectives

This compound and its derivatives are potent nucleoside analogs with a well-established mechanism of action involving the inhibition of DNA synthesis. While this mechanism is a hallmark of many successful anticancer agents, the clinical development of FIAC/FIAU was directed towards antiviral therapy. The catastrophic mitochondrial toxicity observed in human trials has largely precluded its further investigation as a therapeutic agent for any indication, including cancer.

For researchers in drug development, the story of FIAC/FIAU serves as a crucial reminder of the potential for unforeseen, species-specific toxicities and the importance of thorough preclinical toxicological evaluation, particularly concerning mitochondrial function. While the core structure of this compound could theoretically be a starting point for the design of new anticancer agents, any future derivatives would require extensive modification and rigorous testing to mitigate the risk of mitochondrial toxicity.

References

- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fialuridine - Wikipedia [en.wikipedia.org]

- 3. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

Cellular Uptake and Metabolism of 1-β-D-Arabinofuranosyl-5-iodouracil (FIAU): A Technical Guide

Abstract

1-β-D-arabinofuranosyl-5-iodouracil, also known as Fialuridine (FIAU), is a nucleoside analog that was investigated for the treatment of chronic hepatitis B. Clinical trials were halted due to severe, delayed-onset hepatotoxicity, which led to liver failure and fatalities in several patients.[1] This guide provides an in-depth examination of the cellular transport, metabolic activation, and mechanisms of toxicity of FIAU. Cellular entry is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). A key factor in its human-specific toxicity is the hypothesized presence of hENT1 on the mitochondrial membrane of human hepatocytes, which is absent in preclinical animal models.[2][3] Following uptake, FIAU undergoes sequential phosphorylation to its active triphosphate form, FIAUTP, a process initiated by mitochondrial thymidine kinase 2 (TK2).[4] FIAUTP is a potent inhibitor of mitochondrial DNA polymerase gamma, leading to the catastrophic disruption of mitochondrial DNA replication, profound mitochondrial dysfunction, and ultimately, cell death and organ failure.[5] This document summarizes the quantitative data on FIAU's effects, details relevant experimental protocols, and provides visual diagrams of the key pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Cellular Uptake of Fialuridine

The entry of FIAU into human cells is a critical first step in its mechanism of action and toxicity. As a nucleoside analog, it utilizes the cell's natural transport machinery for nucleosides.

Primary Transport Mechanism The cellular uptake of FIAU is mediated by the human equilibrative nucleoside transporter 1 (hENT1).[3][4] This transporter facilitates the movement of nucleosides and their analogs across the plasma membrane into the cytoplasm.

Species-Specific Mitochondrial Transport A leading hypothesis for the severe, human-specific hepatotoxicity of FIAU lies in its transport into the mitochondria. Evidence suggests that hENT1 is expressed not only on the plasma membrane but also on the mitochondrial membranes of human cells, a feature not present in the rodent cells used for standard preclinical toxicology studies.[2][3] This allows FIAU to accumulate within the mitochondrial matrix, where it can be metabolized and exert its toxic effects directly on mitochondrial components. This species-specific transporter expression is believed to be a primary reason why the devastating toxicity was not predicted by animal models.[2]

Anabolic Activation and Metabolism

Once inside the cell and, critically, inside the mitochondria, FIAU must be converted into its active form through a process of anabolic phosphorylation. This multi-step process is carried out by host cell kinases.

The metabolic activation pathway is as follows:

-

Monophosphorylation: FIAU is first phosphorylated to FIAU-monophosphate (FIAU-MP). Studies involving the silencing of mitochondrial thymidine kinase 2 (TK2) have shown substantial protection against FIAU toxicity, identifying TK2 as the key enzyme responsible for this initial, rate-limiting step.[4]

-

Diphosphorylation: FIAU-MP is subsequently converted to FIAU-diphosphate (FIAU-DP) by nucleoside monophosphate kinases (NMPKs).

-

Triphosphorylation: Finally, FIAU-DP is phosphorylated to the active metabolite, FIAU-triphosphate (FIAU-TP), by nucleoside diphosphate kinases (NDPKs).

It is the accumulation of FIAU-TP within the mitochondria that is the direct cause of the observed toxicity.

Mechanism of Mitochondrial Toxicity

The severe toxicity of FIAU is a direct result of the action of its triphosphate metabolite, FIAU-TP, on mitochondrial DNA (mtDNA) maintenance and function.

Inhibition of DNA Polymerase Gamma FIAU-TP acts as a competitive inhibitor of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.[5] The incorporation of FIAU into the nascent DNA chain leads to chain termination, effectively halting mtDNA synthesis.

Downstream Consequences The inhibition of Pol γ triggers a cascade of deleterious events:

-

mtDNA Depletion: The inability to replicate mtDNA leads to a progressive loss of mitochondrial genomes.[5]

-

Impaired Electron Transport Chain (ETC): Since mtDNA encodes crucial protein subunits of the ETC, its depletion results in dysfunctional respiratory chain complexes.

-

Energy Crisis: Impaired ETC function leads to a severe reduction in ATP synthesis, starving the cell of energy.

-

Lactic Acidosis: Cells shift to anaerobic glycolysis for energy, leading to the overproduction and accumulation of lactic acid, a clinical hallmark of FIAU toxicity.[2][6]

-

Oxidative Stress: A dysfunctional ETC can lead to increased production of reactive oxygen species (ROS), causing further damage to cellular components.[4]

-

Cellular Degeneration: In hepatocytes, these insults manifest as microvesicular steatosis (accumulation of fat droplets) and ultimately trigger apoptosis (programmed cell death).[2][4][6] The widespread death of hepatocytes results in acute liver failure.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies that successfully replicated FIAU's toxicity in models using human cells.

Table 1: In Vitro Cytotoxicity of Fialuridine in Primary Human Hepatocyte (PHH) Spheroids Data demonstrates the delayed onset of toxicity, which becomes significant only after prolonged exposure.

| Exposure Duration | EC50 (µM) |

| 2 Days | > 100 µM |

| 7 Days | 1.1 µM |

| 32 Days | 0.09 µM |

| (Data adapted from a 2020 study on chronic fialuridine hepatotoxicity in PHH spheroids)[4] |

Table 2: In Vivo Hepatotoxicity of Fialuridine in Chimeric TK-NOG Mice with Humanized Livers This model replicated the clinical signs of liver damage and lactic acidosis observed in humans.[2][3]

| FIAU Dose (mg/kg/day) | Duration | Plasma Transaminase Levels | Serum Lactate Levels |

| 2.5 | 14 Days | Statistically significant elevation vs. vehicle | Statistically significant elevation vs. vehicle |

| 25 | 14 Days | Statistically significant elevation vs. vehicle | Statistically significant elevation vs. vehicle |

| 100 | 14 Days | Statistically significant elevation vs. vehicle | Statistically significant elevation vs. vehicle |

| 400 | 4 Days | Evidence of liver failure | Evidence of lactic acidosis |

| (Data from a 2014 study using chimeric TK-NOG mice)[2][3] |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for studying the pharmacology and toxicology of nucleoside analogs like FIAU.

Protocol 5.1: Cellular Uptake Assay for Adherent Cells

This protocol is designed to quantify the amount of a compound transported into cultured adherent cells over time.

-

Cell Seeding: Seed adherent cells (e.g., HepG2 or primary human hepatocytes) into 24- or 96-well plates at a density that will achieve 80-90% confluency on the day of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

-

Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Initiation of Uptake: Add the transport buffer containing the radiolabeled or test compound (e.g., [³H]-FIAU) at the desired concentration to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 15, 30 minutes). For inhibitor studies, pre-incubate cells with the inhibitor for 15-30 minutes before adding the test compound.

-

Termination of Uptake: To stop the transport process, rapidly aspirate the compound-containing buffer and immediately wash the cell monolayer three times with ice-cold transport buffer to remove any extracellular compound.

-

Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to ensure complete cell lysis.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Use another aliquot of the lysate to determine the total protein content using a standard assay (e.g., BCA or Bradford assay).

-

-

Data Analysis: Calculate the uptake as pmol of compound per mg of protein. Plot uptake over time to determine the initial rate of transport.

Protocol 5.2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of FIAU in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 2, 7, or more days for chronic toxicity studies, replacing the medium with fresh compound as needed).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the EC50 or IC50 value.[7]

Conclusion

The case of fialuridine serves as a critical lesson in drug development, underscoring the potential for catastrophic, species-specific toxicity that may not be apparent in conventional preclinical models. The cellular uptake of FIAU via hENT1, particularly into the mitochondria, and its subsequent metabolic activation by TK2 to an inhibitor of mtDNA polymerase gamma, form a clear pathway to mitochondrial collapse and hepatotoxicity.[4][5] This detailed understanding highlights the necessity of employing advanced, human-relevant in vitro models, such as 3D primary human hepatocyte spheroids and in vivo models like chimeric mice with humanized livers, to better predict and understand such complex toxicities before human clinical trials.[2][4] For scientists developing novel nucleoside analogs, a thorough investigation of mitochondrial transport and potential for inhibition of DNA polymerase gamma should be considered a mandatory component of the preclinical safety assessment.

References

- 1. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 3. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Structural Analogs of 1-β-D-Arabinofuranosyl-5-iodouracil: A Technical Guide to Their Synthesis, Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 1-β-D-arabinofuranosyl-5-iodouracil (AIU), detailing their synthesis, biological activity, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of antiviral and anticancer therapeutics.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. 1-β-D-arabinofuranosyl-5-iodouracil, a synthetic nucleoside, and its structural analogs have demonstrated significant potential in these areas. The core structure, consisting of an arabinose sugar moiety linked to a 5-iodouracil base, allows for a variety of modifications to enhance biological activity and selectivity. This guide focuses on key structural modifications, particularly at the 5-position of the pyrimidine ring and the 2'-position of the arabinose sugar, and their impact on antiviral and cytotoxic properties.

Quantitative Biological Activity

The biological activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against viral replication and their half-maximal cytotoxic concentration (CC50 or TC50) against host cells. A high selectivity index (SI = CC50/IC50) is a desirable characteristic for a promising therapeutic agent.

Antiviral Activity

The following tables summarize the in vitro antiviral activity of various structural analogs against different viruses.

Table 1: Anti-Herpes Simplex Virus (HSV) Activity of 5-Substituted Arabinofuranosyluracil Analogs

| Compound | Virus Strain | Activity (µg/mL) | Reference |

| 5-Ethyl-araU | HSV-1 | - | [1] |

| Arabinosylthymine (Ara-T) | HSV-1 | - | [1] |

| 5-Propyl-araU | HSV-1 | - | [1] |

| (E)-5-(2-bromovinyl)-araU (BVaraU) | HSV-1 | 0.1 (IC50) | [2] |

| 5-(2-Fluoroethyl)-2'-deoxy-2'-fluoro-araU (FEFAU) | HSV-1 | 0.03-0.2 | [3] |

| 5-(2-Chloroethyl)-2'-deoxy-2'-fluoro-araU (CEFAU) | HSV-1 | - | [3] |

| 5-Vinyl-araU | HSV-1 | 0.043 (ED90) | |

| 5-Vinyl-araC | HSV-1 | 0.40 (ED90) | |

| Arabinosylthymine (Ara-T) | HSV-2 | - | [1] |

| 5-Ethyl-araU | HSV-2 | - | [1] |

| 5-Propyl-araU | HSV-2 | - | [1] |

| 5-(2-Fluoroethyl)-2'-deoxy-2'-fluoro-araU (FEFAU) | HSV-2 | 0.1-0.3 | [3] |

| 5-(2-Chloroethyl)-2'-deoxy-2'-fluoro-araU (CEFAU) | HSV-2 | - | [3] |

| 5-Vinyl-araU | HSV-2 | 0.56 (ED90) | |

| 5-Vinyl-araC | HSV-2 | 0.59 (ED90) |

Table 2: Anti-Varicella Zoster Virus (VZV) and Anti-Hepatitis B Virus (HBV) Activity

| Compound | Virus | IC50 (µM) | Reference |

| (E)-5-(2-bromovinyl)-cyclopropyl-Uracil | VZV (Kawaguchi) | 0.027 µg/mL | [4] |

| (E)-5-(2-chlorovinyl)-cyclopropyl-Uracil | VZV (Kawaguchi) | 0.070 µg/mL | [4] |

| (E)-5-(2-iodovinyl)-cyclopropyl-Uracil | VZV (Kawaguchi) | 0.054 µg/mL | [4] |

| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | HBV | 0.90 | [5] |

| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | Duck HBV (in human hepatoma cells) | 0.075 | [5] |

| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | Duck HBV (in chicken liver cells) | 156 | [5] |

Cytotoxicity

The cytotoxic effects of these analogs on different cell lines are summarized below.

Table 3: Cytotoxicity of Arabinofuranosyl Nucleoside Analogs

| Compound | Cell Line | CC50 / TC50 (µM) | Reference |

| 5-(2-thienyl)-ara-L-uridine | L1210 (mouse leukemia) | Potent | [6] |

| Various 5-halogeno- and 5-thienyl-ara-L-uridines | L1210 (mouse leukemia) | > 200 | [6] |

| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | Human Hepatoblastoma | 344.3 | [5] |

| 5-(2-Fluoroethyl)-2'-deoxy-2'-fluoro-araU (FEFAU) | Not specified | No significant effect at 100 µg/mL | [3] |

| 5-(2-Chloroethyl)-2'-deoxy-2'-fluoro-araU (CEFAU) | Not specified | No significant effect at 100 µg/mL | [3] |

Experimental Protocols

Synthesis of 5-Substituted Arabinofuranosyluracil Analogs

The synthesis of these analogs often involves the modification of a pre-formed nucleoside. Key strategies include:

-

Halogenation: Direct halogenation of the uracil ring at the 5-position.

-

Stille Coupling: Palladium-catalyzed cross-coupling reaction to introduce various substituents at the 5-position of a 5-halouracil precursor.[6]

-

Glycosylation: Coupling of a modified pyrimidine base with an arabinofuranosyl donor.[7]

Example Protocol: Synthesis of 5-o-carboranyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CFAU) [7]

This synthesis was achieved in five steps starting from 5-iodo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil. A key step involves the addition of decaborane (as a bis(propionitrile) adduct) to a protected acetylenic nucleoside precursor, followed by debenzoylation to yield the final product. An alternative route involves the glycosylation of a protected 5-o-carboranyluracil with a 2-fluoroarabinosyl derivative.

Antiviral Activity Assays

Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound.

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells for HSV) in 6- or 12-well plates and incubate overnight to reach confluency.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization and Counting: Fix the cells with a solution like methanol and stain with a dye such as crystal violet. Plaques, which are areas of dead or lysed cells, will appear as clear zones against a background of stained viable cells.

-

IC50 Determination: Count the number of plaques at each compound concentration and calculate the concentration that inhibits plaque formation by 50% (IC50) compared to the untreated virus control.

Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

CC50 Determination: Calculate the concentration of the compound that reduces the absorbance by 50% (CC50) compared to untreated control cells.

Mechanism of Action and Signaling Pathways

The antiviral activity of many arabinofuranosyl nucleoside analogs relies on their selective phosphorylation by viral kinases, followed by the inhibition of viral DNA polymerase.

Caption: Mechanism of action for antiviral arabinofuranosyl nucleoside analogs.

The process begins with the uptake of the nucleoside analog into the host cell. For many of these compounds to be effective against herpesviruses, the initial phosphorylation to the monophosphate form is selectively catalyzed by the viral thymidine kinase.[8][9] This is a key step for their selective toxicity towards virus-infected cells. Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by host cell kinases. The resulting arabinofuranosyl nucleoside triphosphate is the active form of the drug. It can then inhibit viral DNA replication through two primary mechanisms:

-

Competitive Inhibition of Viral DNA Polymerase: The triphosphate analog, mimicking the natural deoxynucleoside triphosphate, competes for the active site of the viral DNA polymerase.[2][10]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the arabinose sugar's 2'-hydroxyl group can sterically hinder the formation of the next phosphodiester bond, leading to premature chain termination.[9]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel structural analogs of 1-β-D-arabinofuranosyl-5-iodouracil.

Caption: A typical workflow for the discovery and evaluation of novel analogs.

Conclusion

The structural analogs of 1-β-D-arabinofuranosyl-5-iodouracil represent a rich field for the development of new antiviral and anticancer agents. Modifications at the 5-position of the uracil ring and the 2'-position of the arabinose sugar have been shown to significantly influence their biological activity and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers in this area, facilitating the design and evaluation of novel, more effective therapeutic compounds. Future work should continue to explore novel substitutions and combinations of modifications to optimize the therapeutic index of this important class of nucleoside analogs.

References

- 1. In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]